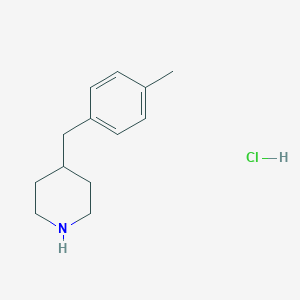

4-(4-Methylbenzyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMLAAGPSGVXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632636 | |

| Record name | 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165110-20-3 | |

| Record name | 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methylbenzyl)piperidine Hydrochloride

Introduction: The Significance of the 4-Benzylpiperidine Scaffold

The 4-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features allow for precise interactions with various biological targets, leading to applications in diverse therapeutic areas. 4-(4-Methylbenzyl)piperidine hydrochloride, in particular, serves as a crucial building block in the synthesis of novel analgesics, psychoactive agents, and other pharmaceuticals.[1] Its strategic importance lies in the ability to modify its structure to fine-tune pharmacological properties, making it a valuable intermediate for researchers and drug development professionals.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The construction of this compound can be achieved through several strategic synthetic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale, and the need for specific functional group tolerance. This guide will focus on three robust and widely employed methodologies:

-

Reductive Amination: A classical and highly versatile approach involving the reaction of a piperidone derivative with an appropriate amine, followed by in-situ reduction.

-

Hydrogenation of a Pyridine Precursor: A two-step sequence involving the synthesis of a 4-(4-methylbenzyl)pyridine intermediate, followed by the reduction of the aromatic pyridine ring.

-

Suzuki Coupling: A modern, palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance and a modular approach to forming the key carbon-carbon bond.

The following table provides a high-level comparison of these primary synthetic routes:

| Parameter | Reductive Amination | Hydrogenation of Pyridine Precursor | Suzuki Coupling |

| Starting Materials | N-Protected-4-piperidone, 4-methylbenzylamine OR 4-methylbenzaldehyde, piperidine derivative | 4-substituted pyridine, 4-methylbenzyl halide/boronic acid | 4-halopyridine, 4-methylbenzylboronic acid OR 4-piperidineboronic acid ester, 4-methylbenzyl halide |

| Key Transformation | Imine/iminium ion formation and reduction | Catalytic hydrogenation of the pyridine ring | Palladium-catalyzed C-C bond formation |

| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |

| Advantages | High convergence, often a one-pot procedure, well-established. | Utilizes readily available pyridine starting materials. | High functional group tolerance, modularity. |

| Disadvantages | May require protecting groups, stoichiometric reductants generate waste. | Can require high pressure/temperature for hydrogenation. | Palladium catalyst can be expensive, requires inert atmosphere. |

Pathway 1: Reductive Amination - The Workhorse of Amine Synthesis

Reductive amination is arguably the most common and reliable method for the synthesis of substituted piperidines. This pathway involves two mechanistically distinct but often concurrently performed steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the target amine.

Mechanistic Rationale and Experimental Causality

The success of a reductive amination hinges on the selective reduction of the C=N double bond of the imine/iminium ion in the presence of the starting carbonyl group. This is achieved by using a mild reducing agent that is more reactive towards the protonated imine (iminium ion) than the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and excellent selectivity.[2][3] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the reduction of aldehydes and ketones while rapidly reducing the more electrophilic iminium ion.

The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is a critical strategic decision. It serves two primary purposes: it prevents the secondary amine of the piperidone from engaging in undesired side reactions (like self-condensation), and it allows for controlled functionalization of the piperidine nitrogen at a later stage in the synthesis.[4][5] The Boc group is robust enough to withstand the reductive amination conditions but can be readily removed under acidic conditions.[4]

Two convergent approaches for the synthesis of 4-(4-Methylbenzyl)piperidine via reductive amination are presented below:

-

Route 1A: Reaction of N-Boc-4-piperidone with 4-methylbenzylamine.

-

Route 1B: Reaction of 4-methylbenzaldehyde with a piperidine derivative.

The following diagram illustrates the general workflow for the reductive amination pathway.

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol: Reductive Amination (Route 1A)

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[6][7]

Step 1: Synthesis of tert-Butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.5 M), add 4-methylbenzylamine (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified tert-butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) (excess, e.g., 5-10 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Isolation: The hydrochloride salt will often precipitate from the reaction mixture. The product can be isolated by filtration, or the solvent can be removed under reduced pressure. The resulting solid should be washed with a non-polar solvent like diethyl ether or hexane and dried under vacuum to yield this compound as a white to off-white solid.

Pathway 2: Hydrogenation of a Pyridine Precursor

This synthetic route involves the initial construction of the 4-(4-methylbenzyl)pyridine intermediate, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine.

Mechanistic Rationale and Experimental Causality

The key transformation in this pathway is the reduction of the aromatic and resonance-stabilized pyridine ring. This typically requires more forcing conditions than the reduction of a simple alkene, such as elevated hydrogen pressure and temperature, along with a suitable heterogeneous catalyst.[2] Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and Raney nickel.[2] The choice of catalyst and solvent can influence the reaction rate and selectivity. For instance, rhodium catalysts often show high activity for pyridine hydrogenation.[2] The reaction is believed to proceed via a stepwise addition of hydrogen atoms to the pyridine ring on the surface of the catalyst.[8]

The synthesis of the 4-(4-methylbenzyl)pyridine intermediate can be achieved through various cross-coupling reactions, such as a Suzuki coupling between a 4-halopyridine and 4-methylbenzylboronic acid, or a Kumada coupling between a 4-halopyridine and a 4-methylbenzyl Grignard reagent.

Caption: Hydrogenation of Pyridine Precursor Workflow.

Detailed Experimental Protocol: Hydrogenation of 4-(4-Methylbenzyl)pyridine

Step 1: Synthesis of 4-(4-Methylbenzyl)pyridine (via Suzuki Coupling)

A general procedure for Suzuki coupling of a chloropyridine is provided.[4]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine 4-chloropyridine hydrochloride (1.0 eq), 4-methylbenzylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(4-methylbenzyl)pyridine.

Step 2: Catalytic Hydrogenation to 4-(4-Methylbenzyl)piperidine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(4-methylbenzyl)pyridine (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add a catalyst such as 5% or 10% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, but can be higher depending on the substrate and catalyst).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.

-

Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-methylbenzyl)piperidine as the free base.

Step 3: Hydrochloride Salt Formation

Follow the procedure outlined in Pathway 1, Step 2 to convert the free base to the hydrochloride salt.

Pathway 3: Suzuki Coupling - A Modern Approach to C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction provides a powerful and modular route for the synthesis of 4-benzylpiperidines.[9] This pathway is particularly advantageous when a wide variety of substituents on either the benzyl or piperidine ring are desired. One efficient strategy involves the hydroboration of N-Boc-4-methylenepiperidine to form a piperidinylborane intermediate, which is then coupled with a 4-methylbenzyl halide.[9]

Mechanistic Rationale and Experimental Causality

The Suzuki coupling catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10] The choice of palladium source, ligand, and base is crucial for an efficient reaction, especially when using less reactive halides like chlorides.[4] The hydroboration of N-Boc-4-methylenepiperidine with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) provides a stable borane intermediate for the subsequent coupling.

Caption: Suzuki Coupling Workflow.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is based on the methodology developed by Vice et al. for the synthesis of 4-benzylpiperidines.[9]

Step 1: Synthesis of the Piperidinylborane Intermediate

-

Reaction Setup: To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere, add a solution of 9-BBN in THF (0.5 M, 1.1 eq) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the borane intermediate can be monitored by appropriate analytical techniques if desired. This intermediate is typically used directly in the next step without isolation.

Step 2: Suzuki Coupling

-

Reaction Setup: To the freshly prepared solution of the piperidinylborane intermediate, add 4-methylbenzyl bromide (1.0 eq), a palladium catalyst such as PdCl₂(dppf) (0.03 eq), and an aqueous solution of a base like potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction: Heat the mixture to reflux (around 80 °C) and stir for 12-18 hours, or until the reaction is complete by TLC or LC-MS analysis.

-

Work-up: Cool the reaction to room temperature and add ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-Boc-4-(4-methylbenzyl)piperidine by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

Follow the procedure outlined in Pathway 1, Step 2 to deprotect the Boc group and form the final hydrochloride salt.

Conclusion: A Versatile Compound with Multiple Synthetic Access Points

This compound is a valuable synthetic intermediate with multiple, robust synthetic pathways available for its preparation. The choice of the optimal route—be it the convergent and well-established reductive amination, the classical hydrogenation of a pyridine precursor, or the modern and flexible Suzuki coupling—will depend on the specific needs and constraints of the research or development program. Each pathway offers a unique set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful and efficient synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently select and execute the most appropriate synthetic strategy for their objectives.

References

-

Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

-

ResearchGate. (n.d.). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Request PDF. [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

GalChimia. (2014, October 16). A New Way to Amines. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.

-

Organic Syntheses. (n.d.). Large scale, green synthesis of a generation-1 melamine (triazine) dendrimer. [Link]

-

MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

-

ResearchGate. (n.d.). An Efficient Route to 4-(Substituted benzyl)piperidines. Request PDF. [Link]

-

NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

-

ResearchGate. (n.d.). Process scheme for the selective continuous-flow hydrogenation of.... [Link]

-

Sciencemadness.org. (2007, March 20). Pyridine hydrogenation - methods?. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

Canadian Science Publishing. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 4-(4-Methylbenzyl)piperidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylbenzyl)piperidine Hydrochloride

Introduction

This compound is a key chemical intermediate, recognized for its integral role as a structural motif in the synthesis of a diverse range of pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The unique structural combination of a piperidine ring and a 4-methylbenzyl group makes this compound a valuable scaffold in medicinal chemistry, particularly in the exploration of novel analgesics and psychoactive agents.[1] Its hydrochloride salt form enhances stability and modulates solubility, rendering it suitable for a variety of synthetic and formulation processes.[2]

Molecular Structure and Identification

The molecular structure of this compound comprises a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted at the para-position with a methyl group. The piperidine nitrogen is protonated to form the hydrochloride salt.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(4-methylphenyl)methylpiperidine;hydrochloride[3] |

| CAS Number | 165110-20-3[1] |

| Molecular Formula | C₁₃H₁₉N·HCl[1] |

| Molecular Weight | 225.76 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1)CC2CCNCC2.Cl[3] |

| InChI Key | YAMLAAGPSGVXFW-UHFFFAOYSA-N[3] |

Physicochemical Properties

A thorough understanding of the is paramount for its effective utilization in research and development. These properties influence its reactivity, solubility, and bioavailability in potential therapeutic applications.

Physical Characteristics

The compound is typically supplied as an off-white to pale cream crystalline powder or solid.[1][4]

Solubility

As a hydrochloride salt, this compound exhibits good solubility in polar protic solvents. Based on the known solubility of piperidine hydrochloride, it is expected to be soluble in water and alcohols such as methanol and ethanol.[2][4] Its solubility in non-polar organic solvents like toluene and hexane is likely to be limited. It is anticipated to be soluble in dimethyl sulfoxide (DMSO).[5] The enhanced solubility in polar solvents is a key advantage for its use in various reaction conditions and for the preparation of stock solutions for biological assays.[2]

Melting Point

pKa and Lipophilicity (LogP)

The acidity of the piperidinium ion is a critical parameter influencing its behavior in physiological environments. The predicted pKa for the structurally related 4-benzylpiperidine is approximately 10.58.[8] This indicates that at physiological pH (around 7.4), the piperidine nitrogen will be predominantly in its protonated, cationic form.

The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), is a key determinant of its pharmacokinetic properties, such as absorption and distribution. A predicted LogP value for the free base, 4-(4-methylbenzyl)piperidine, can be inferred from related structures.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Proposed Synthetic Workflow: Reductive Amination

A plausible and widely applicable method for the synthesis of 4-(4-Methylbenzyl)piperidine involves the reductive amination of a protected 4-piperidone with a suitable benzylating agent. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions.[9]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Reductive Amination)

-

Imine Formation: To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add 4-methylbenzaldehyde (1.0 equivalent) and a catalytic amount of acetic acid. Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium ion intermediate.[10]

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[10] The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(4-methylbenzyl)piperidine. This can be further purified by column chromatography if necessary.

-

Deprotection and Salt Formation: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dioxane or diethyl ether) and treated with a solution of hydrochloric acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group and form the hydrochloride salt. The resulting precipitate of this compound can be collected by filtration, washed with a cold solvent, and dried.

Alternative Synthetic Route: Suzuki Coupling

An alternative approach for the synthesis of 4-benzylpiperidine derivatives involves a Suzuki coupling protocol.[11] This method offers a high degree of versatility and can tolerate a wide range of functional groups. The general strategy involves the hydroboration of N-Boc-4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide or triflate.[11]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures such as 1-(4-methylbenzyl)piperidine and 4-benzyl-4-hydroxypiperidines.[12]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the methyl protons, and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen in the piperidinium ring will likely appear as a broad multiplet at a downfield-shifted position due to the positive charge.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the aromatic ring, the methyl group, and the distinct carbons of the piperidine ring. The chemical shifts of the piperidine carbons will be influenced by the presence of the benzyl substituent and the protonation of the nitrogen.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 2700-3300 cm⁻¹, characteristic of the N-H stretch in a secondary amine salt.[13]

-

C-H stretching: Peaks in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring and the methyl group, and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, which would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₃H₂₀N⁺. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring. The mass spectrum of the related 4-benzylpiperidine shows a molecular ion peak and characteristic fragments.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.[1] A reversed-phase HPLC method with UV detection is a common approach.

Representative HPLC-UV Analytical Workflow

Caption: General workflow for HPLC-UV analysis.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1]

Intermediate for Analgesics

The 4-substituted piperidine scaffold is a well-established pharmacophore in the development of potent opioid analgesics.[15] The structural features of this compound make it an attractive starting material for the synthesis of novel analgesic compounds.

Precursor for CNS-Active Agents

Derivatives of 4-benzylpiperidine have been investigated for their activity as monoamine releasing agents, with selectivity for dopamine and norepinephrine over serotonin.[16] This profile suggests potential applications in the development of treatments for conditions such as ADHD and depression. Furthermore, the 4-benzylpiperidine core has been incorporated into molecules designed as NMDA receptor antagonists, which have potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.[16]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The safety profile can be inferred from data on related piperidine hydrochloride salts.[2][5][10][17][18][19]

Hazard Identification

-

Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[18][19]

-

Irritation: It can cause skin and serious eye irritation.[19]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[5][10][17][19]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5][10][17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[18] It is advisable to store it locked up.[18][19]

-

Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[5][10][17] Dispose of the waste in accordance with local, regional, and national regulations.[18][19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in the synthesis of novel therapeutic agents.

References

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492). [Link]

-

ChemicalBook. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

-

NIScPR. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

-

ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Chem Sci Trans. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

ACS Publications. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ChemBK. (n.d.). 4-Benzyl piperidine. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Google Patents. (n.d.). Process of making fentanyl intermediates.

-

The Role of 4-(4-methylphenyl)piperidine in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine hydrochloride [webbook.nist.gov]

- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]

- 8. 4-苄基哌啶 CAS#: 31252-42-3 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. jubilantingrevia.com [jubilantingrevia.com]

A Guide to the Mechanistic Landscape of the 4-(4-Methylbenzyl)piperidine Scaffold

Introduction: A Scaffold of Potential

In the landscape of modern drug discovery, the true value of a chemical entity is often not in its intrinsic activity, but in the potential it unlocks. 4-(4-Methylbenzyl)piperidine hydrochloride is a prime example of such a molecule. While not a therapeutic agent in its own right, this piperidine derivative serves as a highly versatile and valuable scaffold in medicinal chemistry.[1][2] Its robust structure provides a foundation upon which chemists build complex, biologically active molecules.

This guide provides an in-depth exploration of the mechanism of action associated with the 4-(4-Methylbenzyl)piperidine core. We will dissect the known pharmacology of its parent structures and, most importantly, delve into the specific, potent mechanisms of action exhibited by its key derivatives. For the researcher and drug development professional, understanding this scaffold is to understand a gateway to modulating critical neurological pathways. It is used in the synthesis of novel analgesics, psychoactive agents, and other therapeutics aimed at complex central nervous system (CNS) disorders.[2]

Core Structure Analysis: Inferences from the Parent Scaffold

To appreciate the derivatives, we must first understand the foundation. The pharmacology of the closely related compound, 4-benzylpiperidine , provides a critical starting point. Research has characterized 4-benzylpiperidine as a monoamine releasing agent, demonstrating a significant 20- to 48-fold selectivity for the release of dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[3]

Specifically, its efficacy as a releaser is most pronounced for norepinephrine. The compound also exhibits weak inhibitory activity against monoamine oxidase (MAO-A and MAO-B), the enzymes responsible for degrading monoamine neurotransmitters.[3] The addition of a para-methyl group to the benzyl ring, creating the 4-(4-methylbenzyl)piperidine structure, likely modifies these properties by increasing lipophilicity, which can influence blood-brain barrier penetration and interaction with hydrophobic pockets within target receptors.

This foundational activity within the monoaminergic system hints at the scaffold's inherent potential to influence mood, arousal, and cognition, making it a logical starting point for CNS drug design.

Mechanisms of Action of Key Therapeutic Derivatives

The true power of the 4-(4-Methylbenzyl)piperidine scaffold is realized through chemical modification. By appending different functional groups, medicinal chemists have engineered highly potent and selective agents against distinct molecular targets. We will explore two of the most significant and well-documented mechanistic classes.

Acetylcholinesterase (AChE) Inhibition: A Strategy Against Cognitive Decline

A prominent application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors, a cornerstone of symptomatic treatment for Alzheimer's disease.

Mechanism of Action: Acetylcholine (ACh) is a vital neurotransmitter for memory and learning. In Alzheimer's disease, cholinergic neurons degenerate, leading to a deficit in ACh. AChE inhibitors function by binding to the acetylcholinesterase enzyme, preventing it from breaking down ACh in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling and improving cognitive function. Derivatives of 4-benzylpiperidine have been synthesized that are among the most potent AChE inhibitors known.[4] One such derivative, with an IC50 of 0.56 nM, demonstrated an 18,000-fold greater affinity for AChE over the related enzyme, butyrylcholinesterase (BuChE), highlighting the potential for high selectivity.[4]

Structural Insights for Potency: Structure-activity relationship (SAR) studies reveal that the basic nitrogen atom of the piperidine ring is critical for activity.[4] Furthermore, the addition of bulky substituents at the para position of a connected benzamide moiety can substantially increase inhibitory potency, suggesting a specific fit within the enzyme's active site.[4]

Diagram: Cholinergic Synapse Modulation

Caption: Inhibition of Acetylcholinesterase (AChE) by a piperidine derivative.

NMDA Receptor Antagonism: A Neuroprotective Approach

Another critical therapeutic avenue pursued with this scaffold is the modulation of the glutamatergic system, specifically through antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its excessive activation leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity. This process is implicated in neuronal damage following stroke and in various neurodegenerative diseases.

Derivatives of 4-(4-methylbenzyl)piperidine have been engineered to be highly potent and selective antagonists for the NR1/2B subunit combination of the NMDA receptor.[5] These antagonists block the receptor's ion channel, preventing pathological Ca2+ influx and conferring a neuroprotective effect.

Optimization for a Superior Pharmacological Profile: The development of these antagonists showcases a masterful application of medicinal chemistry principles. The initial lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, was systematically modified to enhance potency and safety.[5]

-

Potency Enhancement: Adding a para-methyl group to the benzyl ring (the core topic of this guide) resulted in a ~3-fold increase in in vivo anticonvulsant activity.[5]

-

Safety & Selectivity: A key challenge with NMDA antagonists is off-target effects. The introduction of a hydroxyl group at the C-4 position of the piperidine ring dramatically decreased affinity for α1-adrenergic receptors and reduced inhibition of neuronal K+ channels, significantly improving the side-effect profile with only a modest impact on NMDA receptor potency.[5]

Table 1: Pharmacological Profile of Optimized NMDA Receptor Antagonists

| Compound ID | Key Structural Modification | NR1A/2B IC50 (µM) | MES ED50 (mg/kg iv) | α1-Adrenergic Ki (µM) |

|---|---|---|---|---|

| 8 | Lead Compound (N-(2-phenoxyethyl)-4-benzylpiperidine) | 0.63 | 2.1 | 0.038 |

| 10b | p-Methyl on benzyl ring | N/A | 0.7 | N/A |

| 10e | p-Methyl on benzyl + 4-OH on piperidine | 0.048 | 1.1 | 1.4 |

Data synthesized from McCarthy et al., 1999.[5]

Diagram: Glutamatergic Synapse Modulation

Caption: Blockade of the NMDA receptor ion channel by a piperidine antagonist.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the mechanistic claims for these derivatives must be validated through robust experimental protocols. Below are methodologies central to characterizing the compounds discussed.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a quantitative measure of an inhibitor's potency (IC50).

Principle: The assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare substrate solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Prepare DTNB solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

-

Prepare enzyme solution: Acetylcholinesterase (from Electrophorus electricus) at a concentration of 0.5 units/mL in buffer.

-

Prepare test compound (inhibitor) stock solutions in DMSO and create serial dilutions in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of the test compound dilution (or buffer for control).

-

20 µL of the enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µL of ATCI substrate solution and 10 µL of DTNB solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram: Ellman's Assay Workflow

Caption: Workflow for determining AChE inhibition using Ellman's method.

Conclusion: A Privileged Scaffold in Neuropharmacology

This compound, in itself, is a starting material. However, its true identity in the world of drug discovery is that of a privileged scaffold—a structural framework that consistently yields potent and selective ligands for critical CNS targets. Its derivatives have provided profound insights into the modulation of both the cholinergic and glutamatergic systems.

For researchers, this scaffold represents a validated foundation for designing next-generation AChE inhibitors for Alzheimer's disease and highly selective NMDA receptor antagonists for neuroprotection. The journey from a simple synthetic intermediate to potent clinical candidates illustrates the power of medicinal chemistry to transform a molecule of potential into a tool of precision. The continued exploration of this and related piperidine structures will undoubtedly pave the way for novel therapeutics to combat complex neurological and psychiatric disorders.

References

-

J&K Scientific. This compound | 165110-20-3. [Link]

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 45(1), 58-63. [Link]

-

Kavitha, S., et al. (2012). Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives. Pelagia Research Library, Der Pharmacia Sinica, 3(4), 481-488. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Barbry, D., et al. (1998). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 33(12), 967-980. [Link]

-

McCarthy, J. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(19), 3791-3794. [Link]

-

Li, W., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 1039-1051. [Link]

-

Antony, S. A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129935. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-(4-Methylbenzyl)piperidine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the 4-(4-Methylbenzyl)piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a "privileged structure" in drug design. Within this vast chemical space, the 4-(4-Methylbenzyl)piperidine moiety serves as a particularly valuable starting point for the development of novel therapeutics, especially those targeting the central nervous system (CNS). The hydrochloride salt form of these derivatives enhances their solubility and stability, making them suitable for a variety of pharmaceutical formulations.[1]

This technical guide provides an in-depth exploration of the biological activities associated with 4-(4-Methylbenzyl)piperidine hydrochloride derivatives. We will delve into the synthesis, structure-activity relationships (SAR), and key pharmacological profiles of these compounds, with a particular focus on their well-documented activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge to inform and guide future discovery efforts.

Synthetic Strategies: Accessing the 4-(4-Methylbenzyl)piperidine Core

The synthesis of this compound and its derivatives typically involves multi-step sequences that allow for the introduction of diverse functionalities. A common and efficient approach begins with commercially available starting materials, such as 4-cyanopyridine and toluene, which can be reacted to form 4-benzylpyridine. Subsequent catalytic hydrogenation of the pyridine ring yields the core 4-benzylpiperidine structure.

Further derivatization can be achieved through various chemical transformations. For instance, N-alkylation or N-acylation of the piperidine nitrogen allows for the introduction of different substituents to probe their influence on biological activity. Modifications to the benzyl ring or the piperidine ring itself can also be accomplished through standard organic synthesis techniques. The final hydrochloride salt is typically prepared by treating the free base with a solution of hydrogen chloride in an appropriate solvent, such as methanol or ether.

Key Biological Activity: NMDA Receptor Antagonism

A significant body of research has highlighted the potential of 4-(4-Methylbenzyl)piperidine derivatives as potent and selective antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the CNS. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases.

One of the most well-characterized derivatives is 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (PD 174494).[2] This compound emerged from an optimization program of an initial lead, N-(2-phenoxyethyl)-4-benzylpiperidine.[2] The progressive modifications that led to PD 174494 provide valuable insights into the structure-activity relationships of this class of compounds.

Another noteworthy derivative is 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate , which has demonstrated oral bioavailability, brain penetration, and efficacy in rodent models of pain and Parkinson's disease.[3][4]

Structure-Activity Relationship (SAR) Insights

The development of potent 4-(4-Methylbenzyl)piperidine-based NMDA receptor antagonists has been guided by systematic structural modifications. The following SAR insights have been gleaned from these studies:

-

p-Methyl Group on the Benzyl Ring: The presence of a methyl group at the para-position of the benzyl ring has been shown to significantly increase in vivo anticonvulsant activity, as demonstrated in the maximal electroshock (MES) assay.[2] This suggests that this substituent may enhance the compound's pharmacokinetic properties or its interaction with the receptor binding pocket.

-

Hydroxylation of the Piperidine Ring: Introduction of a hydroxyl group at the C-4 position of the piperidine ring can lead to a substantial decrease in affinity for off-target receptors, such as α1-adrenergic receptors, and a reduction in the inhibition of K+ channels.[2] This modification can improve the compound's selectivity profile with only a modest impact on its NMDA receptor potency.[2]

-

N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for activity. For instance, the 2-(4-hydroxyphenoxy)ethyl group in PD 174494 was found to be optimal for high-affinity binding to the NR1/2B subtype of the NMDA receptor.[2]

The following table summarizes the biological activity of key 4-(4-Methylbenzyl)piperidine derivatives.

| Compound | Structure | Target | IC50/ED50 | Key Findings |

| PD 174494 | 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1/2B NMDA Receptor | IC50 = 0.025 µM (NR1A/2B) | Potent and selective NMDA receptor antagonist with a favorable side effect profile.[2] |

| Compound 10b | N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1/2B NMDA Receptor | Not specified | Showed a ~3-fold increase in MES activity (ED50 = 0.7 mg/kg iv) compared to the unsubstituted benzyl analog.[2] |

| Compound 20j | 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | NR2B NMDA Receptor | Not specified | Orally bioavailable, brain penetrant, and effective in rodent models of pain and Parkinson's disease.[3][4] |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of this compound derivatives involves a combination of in vitro and in vivo assays. The following are representative protocols for key experiments.

In Vitro Assays

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target NMDA receptor subtype (e.g., NR1/2B) from transfected cell lines or rodent brain tissue.

-

Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength for optimal receptor binding.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-dextromethorphan), and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value by non-linear regression analysis.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Plate a suitable neuronal or cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Assays

Principle: This assay evaluates the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus, a hallmark of generalized tonic-clonic seizures.

Protocol:

-

Animal Dosing: Administer the test compound to a group of mice or rats via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle.

-

Electrical Stimulation: At a predetermined time after dosing, deliver a brief electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of tonic hindlimb extension.

-

Data Analysis: Determine the percentage of animals in each treatment group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED50) for anticonvulsant activity.

Principle: This test measures the latency of an animal to withdraw its tail from a source of thermal pain. An increase in the tail-flick latency indicates an analgesic effect.

Protocol:

-

Baseline Latency: Measure the baseline tail-flick latency for each animal before drug administration.

-

Animal Dosing: Administer the test compound or vehicle to the animals.

-

Latency Measurement: At various time points after dosing, re-measure the tail-flick latency.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. The analgesic effect is determined by comparing the %MPE of the treated group to the control group.

Diagrams and Workflows

Caption: A generalized workflow for the discovery and preclinical evaluation of 4-(4-Methylbenzyl)piperidine derivatives.

Caption: A simplified diagram illustrating the mechanism of NMDA receptor antagonism by a 4-(4-Methylbenzyl)piperidine derivative.

Potential Therapeutic Applications and Future Directions

The demonstrated activity of this compound derivatives as NMDA receptor antagonists positions them as promising candidates for the treatment of a variety of CNS disorders. Their potential therapeutic applications include:

-

Epilepsy: By dampening excessive excitatory neurotransmission, these compounds could offer a novel approach to seizure control.[2]

-

Neuropathic Pain: The role of NMDA receptors in central sensitization makes them a key target for the management of chronic pain states.

-

Neurodegenerative Diseases: Modulating NMDA receptor activity may provide neuroprotective benefits in conditions such as Parkinson's disease.[3][4]

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships around the 4-(4-Methylbenzyl)piperidine core is warranted to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the specific NMDA receptor subunit selectivity of these compounds will be crucial for fine-tuning their therapeutic effects and minimizing potential side effects. Additionally, expanding the evaluation of these derivatives to other CNS targets could uncover novel biological activities and broaden their therapeutic potential.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. The well-established activity of its derivatives as NMDA receptor antagonists, coupled with the potential for diverse chemical modifications, underscores the importance of continued research in this area. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the development of the next generation of piperidine-based therapeutics.

References

-

McCormick, D. A., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2885-2893. Available from: [Link]

-

Belliotti, T. R., et al. (2007). Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-Methyl-d-Aspartate Receptor Antagonist. Journal of Medicinal Chemistry, 50(12), 2788-2800. Available from: [Link]

-

GBA Group. In vitro and in vivo toxicology. Available from: [Link]

-

ResearchGate. Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N -Methyl- d -Aspartate Receptor Antagonist. Available from: [Link]

Sources

4-(4-Methylbenzyl)piperidine hydrochloride CAS number 165110-20-3 properties

This technical guide provides a comprehensive overview of 4-(4-Methylbenzyl)piperidine hydrochloride (CAS Number: 165110-20-3), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications.

Introduction and Nomenclature

This compound is a piperidine derivative recognized for its role as a versatile building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a piperidine ring attached to a 4-methylbenzyl group, makes it a valuable precursor for various bioactive compounds.[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Systematic (IUPAC) Name: 4-(4-methylphenyl)methylpiperidine;hydrochloride[3]

Common Synonyms:

-

4-(4-Methylbenzyl)piperidine HCl[3]

-

4-(p-Tolyl)methylpiperidine hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental procedures, understanding its behavior in various solvents, and ensuring proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 165110-20-3 | [2] |

| Molecular Formula | C₁₃H₁₉N·HCl | [2] |

| Molecular Weight | 225.76 g/mol | [2][3] |

| Appearance | Off-white powder/solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

| SMILES String | CC1=CC=C(C=C1)CC2CCNCC2.Cl | [3] |

| InChI Key | YAMLAAGPSGVXFW-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis procedures for this compound are often proprietary, a common and logical synthetic route involves the reductive amination of a suitable ketone precursor. The following workflow illustrates a plausible and widely applicable laboratory-scale synthesis.

Figure 2: Representative synthesis workflow for this compound.

Experimental Protocol (Representative):

This protocol is a representative example based on established chemical principles for reductive amination.

Step 1: Reductive Amination

-

To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and 4-methylbenzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation (1.5 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(4-Methylbenzyl)piperidine free base.

Step 2: Hydrochloride Salt Formation

-

The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The pH should be acidic.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as an off-white powder.

The choice of a one-pot reductive amination is driven by efficiency and atom economy. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the iminium intermediate and tolerant of a wider range of functional groups compared to harsher reducing agents.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.2 ppm, corresponding to the four protons on the p-substituted benzene ring.

-

Piperidine Protons (α to N): A broad multiplet around δ 2.8-3.2 ppm. In the hydrochloride salt, these protons are adjacent to the protonated nitrogen, leading to downfield shifts and potentially complex splitting patterns.

-

Piperidine Protons (β and γ): Multiplets in the range of δ 1.2-1.8 ppm.

-

Benzyl Protons (CH₂): A doublet around δ 2.5 ppm.

-

Methyl Protons (CH₃): A singlet around δ 2.3 ppm.

-

N-H Proton: A broad singlet, typically downfield, which may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of δ 128-140 ppm. The quaternary carbon attached to the methyl group and the carbon attached to the benzyl group will have distinct chemical shifts.

-

Piperidine Carbons (α to N): A signal around δ 45-50 ppm.

-

Piperidine Carbons (β and γ): Signals in the range of δ 25-35 ppm.

-

Benzyl Carbon (CH₂): A signal around δ 40-45 ppm.

-

Methyl Carbon (CH₃): A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

Applications in Research and Development

This compound is a crucial intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of novel therapeutic agents. Its structure is particularly relevant in the development of analgesics and anti-inflammatory drugs.[1][2] The piperidine moiety is a common feature in many centrally acting drugs.

-

Chemical Synthesis: As a versatile building block, it is employed in the creation of more complex organic molecules in laboratory settings.[1][2]

-

Neuroscience Research: The compound and its derivatives are studied for their potential interactions with neurotransmitter systems, making them valuable tools for researchers investigating treatments for neurological disorders.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: While specific toxicological data for this compound is limited, piperidine and its derivatives are known to be irritants and can be harmful if swallowed or inhaled.[4] Exposure may cause irritation to the skin, eyes, and respiratory system.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2]

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and organic synthesis. Its well-defined properties and versatile reactivity make it a key component in the development of new pharmaceuticals and other complex molecules. This guide provides a foundational understanding of its characteristics to aid researchers in its effective and safe utilization.

References

-

J&K Scientific. This compound | 165110-20-3. [Link]

-

PubChem. 4-Methylpiperidine. [Link]

-

NIST. 4-Methylpiperidine hydrochloride IR Spectrum. [Link]

-

NIST. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride IR Spectrum. [Link]

-

PubChem. 4-Benzylpiperidine. [Link]

-

NIST. 4-Benzylpiperidine Mass Spectrum. [Link]

- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

SpectraBase. Piperidine. [Link]

-

PubChem. 4-Methylenepiperidine hydrochloride. [Link]

-

PubChem. N-(4-Methylbenzoyl)-4-benzylpiperidine. [Link]

Sources

The 4-Benzylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 4-(4-Methylbenzyl)piperidine Analogs

Authored by: A Senior Application Scientist

Abstract

The 4-benzylpiperidine moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of 4-(4-Methylbenzyl)piperidine hydrochloride and its structural analogs, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, structure-activity relationships (SAR), and the therapeutic landscape of these compounds, with a particular focus on their applications in neuropharmacology. This guide aims to be a comprehensive resource, offering not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Significance of the 4-Benzylpiperidine Core

The piperidine ring is a privileged structure in medicinal chemistry, found in a multitude of clinically successful drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal building block for targeting a wide range of biological receptors and transporters. When substituted with a benzyl group at the 4-position, the resulting 4-benzylpiperidine scaffold gains a crucial lipophilic handle, facilitating its entry into the central nervous system and enabling interactions with key neurological targets.

This compound, the focal point of this guide, serves as a valuable starting material and a key intermediate in the synthesis of numerous bioactive molecules.[2] Its applications span across the development of analgesics, psychoactive agents, and treatments for neurological disorders.[2] The methyl group on the benzyl ring provides a subtle yet significant modification that can influence potency, selectivity, and metabolic stability.

This guide will systematically explore the chemical space around the 4-(4-methylbenzyl)piperidine core, examining how structural modifications impact biological activity. We will dissect the SAR of analogs targeting critical players in neurotransmission, including sigma receptors and monoamine transporters, providing a rationale for the design of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the parent compound is fundamental for the design and development of its analogs.

| Property | Value | Reference(s) |

| CAS Number | 165110-20-3 | [2][3] |

| Molecular Formula | C₁₃H₁₉N·HCl | [2][4][5] |

| Molecular Weight | 225.76 g/mol | [2][4][5] |

| Appearance | Off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

| IUPAC Name | 4-(4-methylphenyl)methylpiperidine;hydrochloride | [3] |

| SMILES | CC1=CC=C(C=C1)CC2CCNCC2.Cl | [3] |

| InChI Key | YAMLAAGPSGVXFW-UHFFFAOYSA-N | [3][4][5] |

Synthetic Strategies for 4-Benzylpiperidine Analogs

The synthesis of 4-benzylpiperidine and its analogs can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

A common and effective method involves the reaction of a substituted pyridine with a toluene derivative, followed by the reduction of the pyridine ring. For instance, 4-cyanopyridine can be reacted with toluene to yield 4-benzylpyridine, which is subsequently hydrogenated to produce 4-benzylpiperidine.[6]

A versatile approach for creating a library of N-substituted analogs starts with a commercially available 4-benzylpiperidine. This secondary amine can then be subjected to various N-alkylation or N-arylation reactions.

Below is a generalized workflow for the synthesis and screening of 4-benzylpiperidine analogs.

Sources

- 1. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Part 1: Foundational Characterization and Cytotoxicity Profiling

An In-Depth Technical Guide to Investigating the In Vitro Effects of 4-(4-Methylbenzyl)piperidine Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the in vitro pharmacological and toxicological profile of this compound. As a piperidine derivative, this compound belongs to a class of structures known for their diverse biological activities, serving as building blocks for therapeutics targeting the central nervous system and other systems.[1] Given the novelty of this specific hydrochloride salt in published literature, this document outlines a logical, multi-tiered experimental approach to elucidate its potential mechanisms of action and cellular effects. The protocols and strategies detailed herein are synthesized from established methodologies for analogous piperidine-based compounds.

A prerequisite to any specific bioactivity assessment is a thorough understanding of the compound's general cellular toxicity. This initial phase aims to establish a safe concentration range for subsequent, more sensitive assays and to identify any overt cytotoxic effects.

Rationale for Initial Cytotoxicity Screening

Broad-spectrum cytotoxicity assays are crucial for determining the concentration-dependent effects of a test compound on cell viability and proliferation. The selection of a diverse panel of cell lines, including both cancerous and non-cancerous human cells, can provide early insights into potential tissue-specific toxicity or, conversely, tumor-selective activity.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, HEK293, HepG2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).[2]

-